N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an isoxazole ring, and a carboxamide group
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) to separate and purify the desired product . The process may also include the use of nickel and palladium-based catalytic systems for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring and the isoxazole ring .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, nitromethane for nitration, and tetra-n-butylammonium fluoride for deprotonation . Reaction conditions typically involve room temperature stirring and the use of solvents like tetrahydrofuran (THF) and acetonitrile .
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties . In industry, it is used in the development of organic semiconductors and optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen and articaine, which also exhibit anti-inflammatory and analgesic properties . These compounds share structural similarities, such as the presence of a thiophene ring, but differ in their specific functional groups and overall molecular structure .
Uniqueness: N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its combination of a thiophene ring, an isoxazole ring, and a carboxamide group.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-7-12(8(2)19-16-7)13(17)15-6-9(18-3)10-4-5-11(14)20-10/h4-5,9H,6H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNDETAEQGRUEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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